molecular formula C17H32 B12652594 Heptadecadiene CAS No. 54264-04-9

Heptadecadiene

Cat. No.: B12652594
CAS No.: 54264-04-9
M. Wt: 236.4 g/mol
InChI Key: PEUHBSAKNWEJHZ-FNORWQNLSA-N
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Description

Heptadecadiene is a hydrocarbon compound with the molecular formula C₁₇H₃₂. It is characterized by the presence of two double bonds within its carbon chain. This compound is found in various natural sources and has significant applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecadiene can be synthesized through the decarboxylation of oleic acid, which is derived from vegetable oils such as corn, cotton, and soy . The process involves the hydrolysis of the oil to obtain a mixture of higher fatty acids, followed by the isolation of oleic acid. The oleic acid is then catalytically decarboxylated in a flow system at temperatures ranging from 250°C to 350°C using nano-sized metal-oxide catalysts like magnesium and titanium .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of oleaginous yeasts such as Yarrowia lipolytica, which can transform renewable resources like glycerol into fatty acids and lipids. By expressing a fatty acid photodecarboxylase from the algae Chlorella variabilis, hydrocarbons including this compound are produced .

Chemical Reactions Analysis

Types of Reactions: Heptadecadiene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Heptadecane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Heptadecadiene has diverse applications in scientific research:

Mechanism of Action

Heptadecadiene can be compared with other similar hydrocarbons such as heptadecane and heptadecene:

    Heptadecane: A saturated hydrocarbon with no double bonds, making it less reactive compared to this compound.

    Heptadecene: Contains one double bond, making it more reactive than heptadecane but less reactive than this compound.

Uniqueness: this compound’s unique feature is the presence of two double bonds, which allows it to participate in a wider range of chemical reactions compared to its saturated and mono-unsaturated counterparts .

Comparison with Similar Compounds

  • Heptadecane
  • Heptadecene
  • Pentadecane
  • Pentadecene

Properties

CAS No.

54264-04-9

Molecular Formula

C17H32

Molecular Weight

236.4 g/mol

IUPAC Name

(3E)-heptadeca-1,3-diene

InChI

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-17H2,2H3/b7-5+

InChI Key

PEUHBSAKNWEJHZ-FNORWQNLSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=C

Canonical SMILES

CCCCCCCCCCCCCC=CC=C

Origin of Product

United States

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